Gludapein
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Overview
Description
Gludapein is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gludapein typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as amidation, esterification, and hydrolysis. Specific reaction conditions, including temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening are employed to optimize reaction conditions and improve efficiency. The use of robust purification methods, such as chromatography and crystallization, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Gludapein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like
Properties
Molecular Formula |
C20H33N5O11 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-amino-6-[[4-carboxy-4-[2-(2-hydroxypropanoylamino)propanoylamino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid |
InChI |
InChI=1S/C20H33N5O11/c1-9(23-17(31)10(2)26)16(30)25-13(20(35)36)6-7-14(27)24-12(18(32)22-8-15(28)29)5-3-4-11(21)19(33)34/h9-13,26H,3-8,21H2,1-2H3,(H,22,32)(H,23,31)(H,24,27)(H,25,30)(H,28,29)(H,33,34)(H,35,36) |
InChI Key |
RNZKYQHTFUFVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O |
Synonyms |
FK 156 FK 156, (D)(R)-isomer FK-156 Glycine, N-(2-hydroxy-1-oxopropyl)-L-alanyl-D-gamma-glutamyl-meso-alpha,epsilon-diaminopimelyl-, (R)- |
Origin of Product |
United States |
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